molecular formula C13H17NO2 B13825812 N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide CAS No. 30687-08-2

N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide

Cat. No.: B13825812
CAS No.: 30687-08-2
M. Wt: 219.28 g/mol
InChI Key: HLNXBLMILSOABY-CMDGGOBGSA-N
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Description

N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide is an organic compound with the molecular formula C13H17NO2. It is a derivative of cinnamic acid, characterized by the presence of a hydroxyl group and a secondary amide group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide typically involves the reaction of cinnamic acid with tert-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide is unique due to its specific structural features, such as the presence of both a hydroxyl group and a secondary amide group. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Biological Activity

N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide, a derivative of cinnamic acid, has gained attention for its diverse biological activities. This article reviews the compound's biological effects, including its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, supported by data from various studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a hydroxyl group and an amide linkage. This configuration contributes to its biological activity by influencing its interaction with biological targets.

Antioxidant Activity

Recent studies have demonstrated that cinnamamide derivatives can activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a crucial role in cellular antioxidant defense mechanisms. For instance:

  • Compound 1g , a derivative similar to this compound, showed significant luciferase activity in HepG2 cells without cytotoxic effects. It upregulated mRNA and protein expression of Nrf2 target genes like NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1 in a concentration-dependent manner .
  • The compound also increased endogenous antioxidant glutathione levels and significantly reduced reactive oxygen species (ROS) generated from tert-butyl hydroperoxide (t-BHP), indicating its potential as an Nrf2/ARE activator for oxidative stress defense .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been evaluated through its effects on the NF-κB signaling pathway:

  • Compounds derived from cinnamic acid were tested for their ability to inhibit lipopolysaccharide-induced NF-κB activation. Several derivatives exhibited significant attenuation of this activation, suggesting their role as anti-inflammatory agents .
  • The position and type of substituents on the phenyl ring were found to be critical for modulating the pro-/anti-inflammatory balance of these compounds. For example, certain substitutions enhanced anti-inflammatory activity while others had negligible effects .

Antimicrobial Activity

Cinnamamide derivatives have shown promising antimicrobial properties against various pathogens:

  • Studies indicated that these compounds possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Their mechanisms include disrupting microbial membranes and inhibiting biofilm formation .
  • The structure-activity relationship analysis revealed that specific modifications could enhance antimicrobial efficacy, making them potential candidates for therapeutic applications against resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Research indicates that similar cinnamamide derivatives can induce apoptosis in cancer cells by increasing ROS levels and causing cell cycle arrest in the G2/M phase. For instance, studies have shown that certain derivatives suppress melanoma cell proliferation through oxidative stress mechanisms .
  • The ability to modulate gene expression related to cancer progression further supports the therapeutic potential of these compounds in oncology.

Summary of Biological Activities

Biological ActivityMechanismReferences
AntioxidantNrf2 activation; increased glutathione
Anti-inflammatoryInhibition of NF-κB activation
AntimicrobialDisruption of microbial membranes
AnticancerInduction of apoptosis; cell cycle arrest

Properties

CAS No.

30687-08-2

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(E)-N-(1-hydroxy-2-methylpropan-2-yl)-3-phenylprop-2-enamide

InChI

InChI=1S/C13H17NO2/c1-13(2,10-15)14-12(16)9-8-11-6-4-3-5-7-11/h3-9,15H,10H2,1-2H3,(H,14,16)/b9-8+

InChI Key

HLNXBLMILSOABY-CMDGGOBGSA-N

Isomeric SMILES

CC(C)(CO)NC(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

CC(C)(CO)NC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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